4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine - 1186634-99-0

4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine

Catalog Number: EVT-2830121
CAS Number: 1186634-99-0
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile

    Compound Description: This compound, also referred to as 8 in the paper, is a nonsteroidal progesterone receptor antagonist [, ]. It exhibits high binding affinity to the progesterone receptor and effectively blocks progesterone binding and subsequent nuclear translocation []. Research suggests that this compound holds potential for treating gynecological conditions like endometriosis due to its ability to reduce endometrial functionalis thickness, comparable to the effects of RU-486 (mifepristone) [, ].

    Relevance: The related compound shares a core 3-cyclopropyl-pyrazole structure with the target compound, 4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine. Notably, both compounds contain a cyclopropyl group directly attached to the pyrazole ring at the 3-position [, , ]. This structural similarity suggests potential for shared biological activity or target profiles.

AT9283 (1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-yl)urea)

    Compound Description: AT9283 is recognized for its anticancer properties and potential in treating allergic disorders [, ]. It demonstrates reversible inhibition of antigen-IgE binding-induced degranulation in mast cells []. Additionally, AT9283 suppresses the secretion of inflammatory cytokines like IL-4 and TNF-α, suggesting potential therapeutic benefits in managing allergic reactions [, ].

    Relevance: Both AT9283 and the target compound, 4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine, share a 1-cyclopropyl-pyrazole moiety within their structures [, ]. The presence of the cyclopropyl group at the 1-position of the pyrazole ring suggests the possibility of shared chemical properties and potential for overlapping biological activities.

2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines

    Compound Description: This series of compounds are identified as potent p21-activated kinase 4 (PAK4) inhibitors []. Notably, compounds 8d and 9c within this series exhibit potent antiproliferative activity against the A549 cell line, along with inhibitory effects on cell cycle distribution, migration, and invasion [].

    Relevance: The commonality between these compounds and 4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine lies in the presence of the 5-cyclopropyl-1H-pyrazole moiety. This shared structural element suggests the possibility of these compounds being grouped into a similar chemical class or category as the target compound due to the cyclopropyl group's attachment at the 5-position of the pyrazole ring [].

(2S)-1,1,1-Trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl)propan-2-ol (MK-5046)

    Compound Description: MK-5046 acts as a nonpeptide agonist for the bombesin receptor subtype-3 (BRS-3) [, , ]. This compound demonstrates high affinity and selectivity for hBRS-3 and exhibits unique receptor coupling, signaling cascade activation, and kinetics/duration of action compared to peptide agonists [, ].

    Relevance: Though not directly containing a cyclopropyl group on the pyrazole ring itself, MK-5046 features a [1-(trifluoromethyl)cyclopropyl]methyl substituent attached to an imidazole ring within its structure [, , ]. This structural feature, incorporating a cyclopropyl group, presents a point of comparison with the target compound, 4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine, potentially suggesting shared pharmacophoric elements or similarities in their interactions with biological targets.

2-(3-Alkoxy-1H-pyrazol-1-yl)azines

    Compound Description: This group of compounds are identified as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial in pyrimidine biosynthesis []. The research focuses on their potential as antiviral and immunosuppressive agents due to their DHODH inhibitory activity [].

Benzofuran-morpholinomethyl-pyrazoline hybrids

    Compound Description: These hybrid molecules exhibit significant vasorelaxant properties []. Studies in isolated thoracic aortic rings of rats showed these compounds effectively induce vasodilation, with some showing even greater potency compared to the standard drug prazosin [].

    Relevance: The benzofuran-morpholinomethyl-pyrazoline hybrids share the morpholine ring system with 4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine []. Although their core structures differ, this shared moiety suggests a potential for common pharmacophoric features and possibly overlapping biological activities, particularly regarding their vasorelaxant properties.

(2S)-N-(5-Cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide (PHA-533533)

    Compound Description: PHA-533533 is a potent CDK2/cyclin A inhibitor with demonstrated in vivo antitumor activity []. It effectively counteracts tumor cell proliferation in various cell lines, showcasing a balanced activity profile and improved drug-like properties compared to earlier lead compounds [].

    Relevance: The presence of the 5-cyclopropyl-1H-pyrazol-3-yl moiety in both PHA-533533 and the target compound, 4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine, highlights their structural similarity []. This shared substructure indicates that they likely belong to the same chemical class and may exhibit overlapping biological activities.

Properties

CAS Number

1186634-99-0

Product Name

4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine

IUPAC Name

(5-cyclopropyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone

Molecular Formula

C11H15N3O2

Molecular Weight

221.26

InChI

InChI=1S/C11H15N3O2/c15-11(14-3-5-16-6-4-14)10-7-9(12-13-10)8-1-2-8/h7-8H,1-6H2,(H,12,13)

InChI Key

YCEUGECJNHAOFJ-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NN2)C(=O)N3CCOCC3

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.